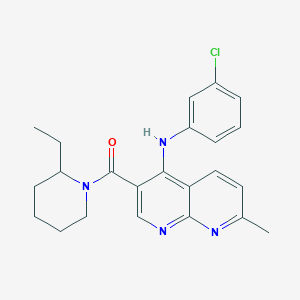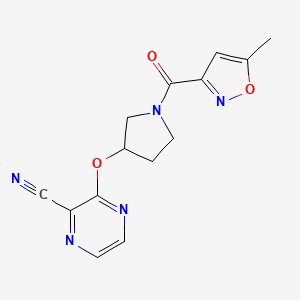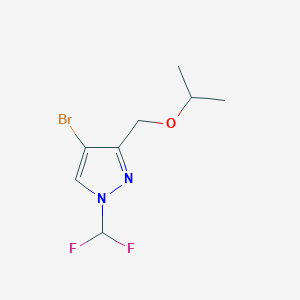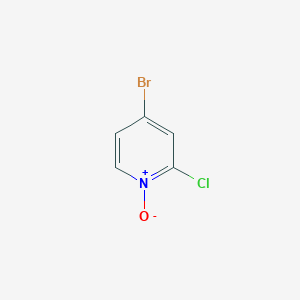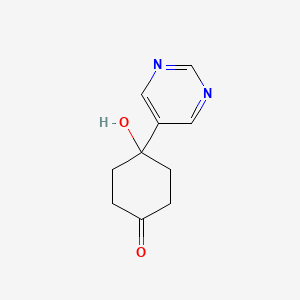
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone
概要
説明
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone is a chemical compound with the molecular formula C10H12N2O2 . It is a chiral molecule, and its structure consists of a cyclohexanone ring with a pyrimidine moiety attached at the 5-position. The compound’s systematic name reflects its hydroxyl group and pyrimidine substitution .
Synthesis Analysis
The synthetic routes to produce 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone can vary. Researchers have explored both chemical and biocatalytic methods. Biocatalysis, in particular, has gained prominence due to its green chemistry advantages, including high regio-, chemo-, and enantio-selectivity. Enzymatic systems and whole-cell biocatalysis have been successfully employed to synthesize chiral intermediates, including those relevant to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone comprises a cyclohexanone ring and a pyrimidine group. The hydroxyl group at the 4-position of the cyclohexanone contributes to its chirality. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including oxidation, reduction, and cyclization. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its synthetic applications and potential transformations .
Physical And Chemical Properties Analysis
科学的研究の応用
Conformational Analysis and Spectroscopy The study of 4-hydroxycyclohexanone oxime has provided insights into the conformational free energy of the hydroxyl group, offering a basis for comparison with other cyclohexanone derivatives. This research, utilizing NMR spectroscopy, has facilitated the assignment of individual resonances in the spectrum to specific hydrogens, enhancing our understanding of the structural dynamics of cyclohexanone derivatives (W. Trager & A. C. Huitric, 1967).
Catalysis and Chemical Synthesis In the field of chemical synthesis, cyclohexanone serves as a crucial intermediate. Research has shown that Pd nanoparticles supported on mesoporous graphitic carbon nitride can catalyze the selective formation of cyclohexanone under mild conditions. This catalyst exhibits high activity and selectivity, demonstrating its potential in industrial applications for the manufacture of polyamides (Yong Wang et al., 2011).
Antibacterial and Antifungal Properties The synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones has shown that these compounds exhibit significant antibacterial and antifungal activities. This research underlines the potential of cyclohexanone derivatives in developing new therapeutic agents against microbial infections (A. Srinivas et al., 2008).
Cyclization Reactions Research into Bronsted acid-mediated cyclizations of ortho-aryl(ethynyl)pyrimidines has led to the synthesis of various derivatives, including those involving cyclohexanone. These reactions have yielded compounds with potential applications in materials science and pharmaceuticals, demonstrating the versatility of cyclohexanone derivatives in organic synthesis (A. N. Shestakov et al., 2017).
特性
IUPAC Name |
4-hydroxy-4-pyrimidin-5-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-1-3-10(14,4-2-9)8-5-11-7-12-6-8/h5-7,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXSVPGVNPBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CN=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

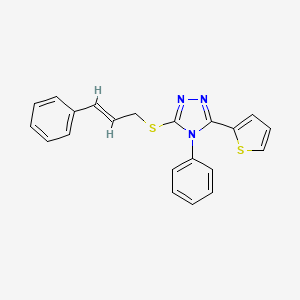
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
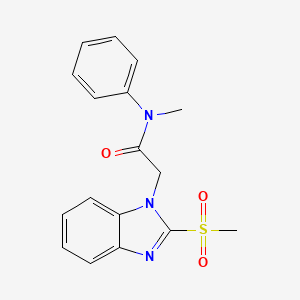
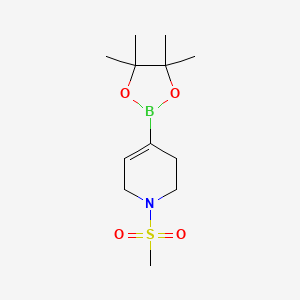
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
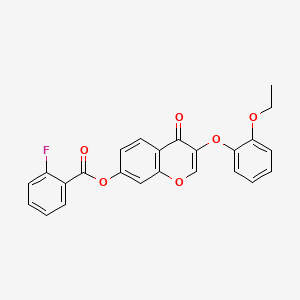
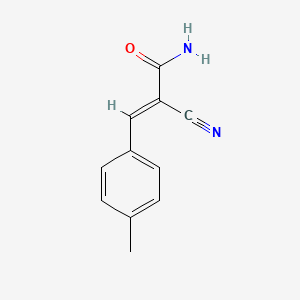
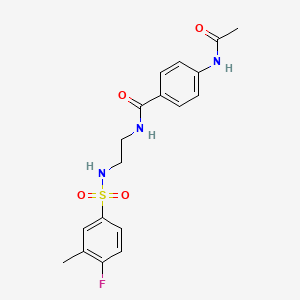
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
